3-(Methylamino)-1-phenylpropan-1-one CAS number 5650-44-2 literature review
3-(Methylamino)-1-phenylpropan-1-one CAS number 5650-44-2 literature review
An In-Depth Technical Guide to 3-(Methylamino)-1-phenylpropan-1-one (Methcathinone)
Foreword: A Molecule of Duality
3-(Methylamino)-1-phenylpropan-1-one, assigned the CAS Number 5650-44-2, is a molecule that occupies a unique and dichotomous space in the scientific landscape. To clandestine chemists and law enforcement, it is known as methcathinone or "Cat," a potent central nervous system stimulant with a significant history of abuse.[1][2] To pharmaceutical development professionals, however, this β-aminoketone represents a critical chiral intermediate, a molecular scaffold essential for the synthesis of vital therapeutics.[3][4][5]
This guide is crafted for the researcher, the scientist, and the drug development professional. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this compound. We will explore its synthesis not as a recipe, but as a study in chemical strategy; its analysis as a challenge in molecular identification; and its pharmacology as a lesson in structure-activity relationships. Our objective is to furnish you with the expert, field-proven insights necessary to handle, analyze, and strategically utilize this compound with precision and safety.
Core Chemical Identity and Physicochemical Characteristics
At its core, 3-(methylamino)-1-phenylpropan-1-one is an aromatic ketone and a secondary amine.[6] Structurally, it is the β-keto analogue of methamphetamine, a modification that significantly influences its polarity and pharmacological profile.[2] This structural identity is the foundation of its chemical behavior and biological activity.
| Property | Value | Source(s) |
| CAS Number | 5650-44-2 | [7][8] |
| IUPAC Name | 2-(Methylamino)-1-phenylpropan-1-one | [7] |
| Synonyms | Methcathinone, Ephedrone, Cat, α-Methylaminopropiophenone | [1][7] |
| Molecular Formula | C₁₀H₁₃NO | [7][8] |
| Molecular Weight | 163.22 g/mol | [7][9] |
| Appearance | White to light yellow solid/crystalline powder | [10] |
| Melting Point | 182-184 °C (hydrochloride salt: 139-141 °C) | [6][11] |
| Boiling Point | 254.8 ± 23.0 °C (Predicted) | [6] |
| pKa | 7.14 ± 0.10 (Predicted) | [6] |
| XLogP3 | 1.1 | [9] |
Synthesis and Stereochemistry: A Tale of Two Pathways
The synthesis of 3-(methylamino)-1-phenylpropan-1-one is a prime example of how reaction context dictates a molecule's utility versus its illicit status. The chosen pathway depends entirely on the end goal: stereospecific synthesis for pharmaceutical precursors or high-yield production for recreational use.
Dominant Synthetic Strategies
Two primary routes dominate the literature and clandestine operations:
-
Oxidation of Ephedrine/Pseudoephedrine: This is the most notorious method, favored in illicit synthesis due to the ready availability of ephedrine and pseudoephedrine as starting materials.[1][12][13] The reaction involves the direct oxidation of the secondary alcohol on the precursor to a ketone.
-
Mannich-type Reactions from Acetophenone: In a pharmaceutical or research setting, synthesis often begins with more fundamental building blocks like acetophenone. This route offers greater control over purity and avoids the legal and ethical issues associated with ephedrine diversion.[14][15]
The Critical Role of Stereochemistry
The carbon alpha to the carbonyl group is a chiral center. The stereochemistry of this center is paramount, particularly when the compound is a precursor for pharmaceuticals. The oxidation of ephedrine isomers is stereospecific, meaning the configuration of the starting material dictates the configuration of the product.[1][12][13]
-
(1R,2S)-Ephedrine or (1S,2S)-Pseudoephedrine yields (S)-Methcathinone .
-
(1S,2R)-Ephedrine or (1R,2R)-Pseudoephedrine yields (R)-Methcathinone .
This conservation of configuration is a key principle. For pharmaceutical applications requiring a specific enantiomer, such as the synthesis of (R)-atomoxetine, starting with the correct chiral precursor or employing asymmetric reduction techniques on the ketone is essential.[3][16]
Experimental Protocol: Synthesis via Oxidation of Pseudoephedrine
This protocol is provided for informational and research purposes only. The synthesis of methcathinone is illegal in many jurisdictions.
Causality: This method is chosen for its simplicity and high conversion rate. Potassium permanganate (KMnO₄) is a strong oxidizing agent capable of selectively converting the secondary alcohol of pseudoephedrine to a ketone without cleaving the carbon backbone under controlled acidic conditions.
Methodology:
-
Dissolution: Dissolve pseudoephedrine hydrochloride in dilute sulfuric acid. The acidic medium is crucial for the stability and reactivity of the permanganate oxidant.
-
Oxidant Preparation: Separately, prepare a solution of potassium permanganate in water.
-
Reaction: Slowly add the KMnO₄ solution to the pseudoephedrine solution dropwise while maintaining the temperature below 20°C with an ice bath. This slow addition and temperature control are critical to prevent over-oxidation and the formation of byproducts. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Quenching: Once the addition is complete and the purple color no longer persists, the reaction is quenched. This can be done by adding a small amount of sodium bisulfite to consume any excess permanganate.
-
Basification & Extraction: Raise the pH of the solution to >10 with a strong base (e.g., NaOH) to deprotonate the methylamino group, rendering the freebase methcathinone soluble in organic solvents. Extract the aqueous solution multiple times with a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude methcathinone freebase. Further purification can be achieved by recrystallization or conversion to a hydrochloride salt.
Analytical Characterization: Identifying a Controlled Substance
Robust analytical methods are essential for both forensic identification and pharmaceutical quality control. The polarity imparted by the β-keto group and the thermal lability of the molecule present unique analytical challenges.[2]
Core Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for forensic identification. Due to the compound's polarity, derivatization (e.g., with trifluoroacetylprolyl chloride) is often employed to improve chromatographic peak shape and separation of enantiomers.[1][12][13] A key diagnostic feature is the potential for thermal degradation in the hot GC inlet, which can form a 2,3-enamine product, resulting in a secondary peak with a molecular ion 2 mass units less than the parent compound.[1][13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a phenyl-bonded stationary phase and an acidic mobile phase is effective for separating methcathinone from its analogues.[1][13] For enantiomeric separation, chiral stationary phases (e.g., polysaccharide-based) are required, which is critical for quality control in pharmaceutical synthesis.[5][17]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Causality: In pharmaceutical development, ensuring the enantiomeric excess (ee) of a chiral intermediate is non-negotiable, as different enantiomers can have drastically different biological activities.[5] A chiral stationary phase (CSP) creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stability, leading to different retention times and thus, separation.
Methodology:
-
System Preparation: Equip a standard HPLC system with a UV detector and a polysaccharide-based chiral column (e.g., Chiralpak AD-H).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The apolar hexane/isopropanol mixture is suitable for normal-phase chromatography, while the small amount of diethylamine acts as a basic modifier to improve peak shape for the amine-containing analyte.[17]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter to remove particulates.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (where the phenyl group absorbs)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct, well-resolved peaks. Calculate the enantiomeric excess using the peak areas (A) of the R- and S-enantiomers: ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100.
Pharmacology and Mechanism of Action
As a synthetic cathinone, 3-(methylamino)-1-phenylpropan-1-one acts as a potent central nervous system (CNS) stimulant.[2] Its effects are primarily mediated by its interaction with monoamine transporters, which are responsible for clearing dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.
Methcathinone functions as a releasing agent and a reuptake inhibitor, similar to methamphetamine.[18] It blocks the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), leading to a surge of these neurotransmitters in the synapse. This flood of monoamines, particularly dopamine in the brain's reward pathways, is responsible for the compound's stimulant and addictive properties.[1][2]
Metabolism, Toxicology, and Legal Status
The metabolism of methcathinone in humans and rats proceeds through predictable pathways for phenethylamines.[2] The primary routes are:
-
N-demethylation: Removal of the methyl group from the nitrogen atom to form cathinone (2-amino-1-phenylpropan-1-one).
-
Keto Reduction: Reduction of the carbonyl group to a secondary alcohol, forming the corresponding ephedrine or pseudoephedrine isomers.
-
Ring Oxidation: Hydroxylation of the aromatic ring.
Due to its high abuse potential and severe side effect profile, methcathinone was never marketed as a pharmaceutical in the United States.[1] It is a controlled substance in many countries. In the United States, it is listed in Schedule I of the Controlled Substances Act, indicating a high potential for abuse and no currently accepted medical use.[19] Similarly, it is listed in Schedule I of the United Nations 1971 Convention on Psychotropic Substances.[2]
Conclusion: A Tool for Innovation, A Target for Control
3-(Methylamino)-1-phenylpropan-1-one is a molecule defined by its context. In the realm of medicinal chemistry, it is a valuable building block, a prochiral ketone whose careful, stereocontrolled reduction unlocks pathways to complex and life-saving drugs.[3][5] In the context of public health and safety, it is methcathinone, a dangerous stimulant whose synthesis and distribution must be rigorously controlled.
For the scientific professional, a comprehensive understanding of this compound's synthesis, stereochemistry, analysis, and pharmacology is not merely academic—it is a requirement for responsible innovation and safety. By mastering its properties, we can harness its potential as a synthetic intermediate while respecting its power as a psychoactive agent.
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Glyphosate - Chemical and Physical Information. [Link]
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CAS Common Chemistry. (n.d.). 6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio- - L-threo-α-D-galacto-octopyranoside. [Link]
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